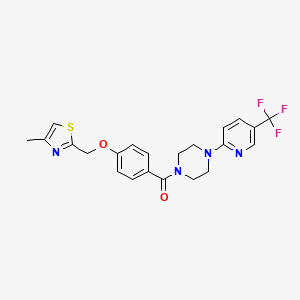

1-(Naphthalen-1-ylmethyl)benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

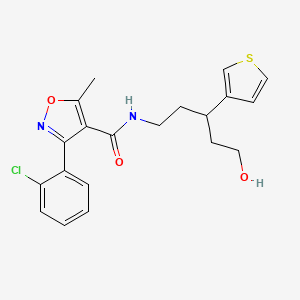

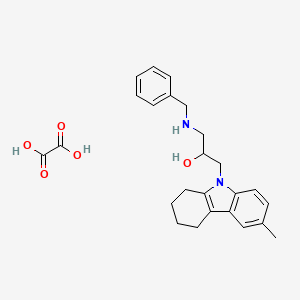

The synthesis of "1-(Naphthalen-1-ylmethyl)benzimidazole" derivatives involves several key steps, starting from basic building blocks such as o-phenylenediamine and naphthene-1-acetic acid or 2-naphthoxyacetic acid. A notable methodology includes the condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde in different ratios, yielding various benzimidazole derivatives. These synthetic routes leverage the reactivity of the imidazole ring and the naphthalene moiety to introduce additional functional groups or to further elaborate the molecular scaffold (Salahuddin et al., 2014).

Molecular Structure Analysis

The molecular structure of "1-(Naphthalen-1-ylmethyl)benzimidazole" derivatives reveals a planar benzimidazole core with the naphthalene ring system attached via a methylene linker. This arrangement allows for significant electronic interactions between the two aromatic systems, influencing the compound's optical and electronic properties. Crystallographic studies have detailed the geometric parameters, showcasing the dihedral angles between the planes of the benzimidazole and naphthalene rings, which play a crucial role in determining the molecule's reactivity and interaction with biological targets (Srinivasan et al., 2013).

Aplicaciones Científicas De Investigación

Anticancer Properties

1-(Naphthalen-1-ylmethyl)benzimidazole derivatives have demonstrated significant potential in anticancer research. Notable compounds from this family have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives have shown pronounced activity against breast cancer cell lines, with one compound identified as notably active (Salahuddin et al., 2014). Furthermore, research has indicated the importance of specific substituents on the benzimidazole ring, influencing cytotoxic activity against various human tumor cell lines. The ability of certain compounds to induce cell-cycle arrest and apoptosis in cancer cells further underscores the potential of these compounds in anticancer therapy (Junli Yang et al., 2019).

Antibacterial and Antifungal Applications

Several studies have explored the antimicrobial properties of 1-(Naphthalen-1-ylmethyl)benzimidazole derivatives. For instance, silver N-heterocyclic carbene complexes of naphthalen-1-ylmethyl substituted compounds have exhibited high antibacterial and antifungal activities against a range of pathogens. This highlights the potential of these compounds in the development of new antimicrobial agents (Yetkin Gök et al., 2015). Additionally, novel propanamide derivatives have demonstrated noteworthy antimicrobial activity against various bacterial and fungal species, positioning them as potential candidates for antimicrobial drug development (A. Evren et al., 2020).

Sensing and Detection Applications

The field of sensor technology has also benefited from the properties of 1-(Naphthalen-1-ylmethyl)benzimidazole derivatives. Researchers have developed fluorescent probes based on these compounds for acidic pH detection, showcasing their high efficiency and fast response. These probes have found applications in real-time and reversible pH sensing, indicating their potential in various industrial and research settings (Yan-Cheng Wu et al., 2018). Furthermore, certain derivatives have been applied in the selective and sensitive detection of metal ions in aqueous media, exemplifying their utility in environmental monitoring and industrial processes (K. Velmurugan et al., 2015).

Applications in Material Science

1-(Naphthalen-1-ylmethyl)benzimidazole derivatives have also found applications in material science. For example, benzimidazole-linked arylimide-based covalent organic frameworks (COFs) have been synthesized, exhibiting promising characteristics such as high surface areas and significant adsorption capabilities. These COFs have potential applications in gas adsorption and supercapacitor electrode materials, highlighting the versatility of these compounds (Arkapal Roy et al., 2017).

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have significant interactions with various biological targets .

Mode of Action

It’s known that the compound’s interaction with its targets can lead to changes at the molecular level .

Biochemical Pathways

Similar compounds have been shown to affect various metabolic pathways .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and bbb permeability .

Result of Action

Similar compounds have been shown to have significant effects at the molecular and cellular levels .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors .

Propiedades

IUPAC Name |

1-(naphthalen-1-ylmethyl)benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2/c1-2-9-16-14(6-1)7-5-8-15(16)12-20-13-19-17-10-3-4-11-18(17)20/h1-11,13H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCIAQAKSAQUDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-N'-(2-hydroxypropyl)thiourea](/img/structure/B2480417.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2480426.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.3.1]nonane-8-one](/img/structure/B2480427.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1H-pyrimidine-2,4-dione](/img/structure/B2480432.png)

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)